molecular formula C18H25FN2O2S B2630589 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide CAS No. 2034589-83-6

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide

Cat. No.: B2630589
CAS No.: 2034589-83-6
M. Wt: 352.47
InChI Key: INRQKLYDFRUSKP-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is a complex organic compound that features a fluorophenoxy group, a thiolan ring, and a piperidinylmethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Fluorophenoxy Intermediate: This involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the Piperidinylmethylacetamide: This step involves the reaction of piperidine with a suitable acylating agent to form the piperidinylmethylacetamide intermediate.

    Formation of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction involving a suitable thiol compound.

    Final Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the piperidinylmethylacetamide intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-fluorophenoxy)-N-methylacetamide
  • 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanamide
  • 2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}propionamide

Uniqueness

2-(2-fluorophenoxy)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}acetamide is unique due to the presence of the thiolan ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-3-1-2-4-17(16)23-12-18(22)20-11-14-5-8-21(9-6-14)15-7-10-24-13-15/h1-4,14-15H,5-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INRQKLYDFRUSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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